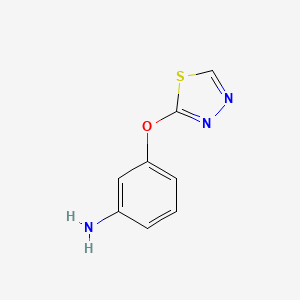

3-(1,3,4-Thiadiazol-2-yloxy)aniline

Übersicht

Beschreibung

3-(1,3,4-Thiadiazol-2-yloxy)aniline is an organic compound with the molecular formula C8H7N3OS. It is characterized by the presence of a thiadiazole ring attached to an aniline moiety through an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,4-Thiadiazol-2-yloxy)aniline typically involves the reaction of 3-aminophenol with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1,3,4-Thiadiazol-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols; in solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity :

Research indicates that 3-(1,3,4-thiadiazol-2-yloxy)aniline exhibits cytotoxic effects against various cancer cell lines. The MTT assay has been employed to evaluate its efficacy, revealing significant potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.

Enzyme Inhibition :

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Its interaction with AChE suggests it may modulate neurotransmitter levels effectively.

Antimicrobial Properties :

Some derivatives of this compound have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives demonstrated moderate effectiveness against strains like Staphylococcus aureus and Escherichia coli through minimum inhibitory concentration (MIC) assays.

Microbiology and Drug Discovery

The compound's derivatives have been explored for their antibacterial properties, with some exhibiting notable activity against specific pathogens. However, antifungal properties were less pronounced in studies conducted.

Corrosion Inhibition

Research has highlighted the effectiveness of thiadiazole derivatives, including this compound, as corrosion inhibitors for metals in acidic environments. Quantum chemical calculations have correlated the molecular structure with inhibition efficiency, demonstrating significant potential in industrial applications .

Material Science

The unique reactivity of thiadiazole compounds allows for the development of nanoparticles with applications in energy storage systems (e.g., Li-S batteries) and self-healing materials for corrosion protection. The ability to modify these compounds enhances their utility in advanced material applications .

Biochemical Pathways

The interactions of this compound with enzymes suggest it can influence various biochemical pathways. It has been shown to affect redox reactions by binding to oxidoreductases and altering protein conformations that impact cellular metabolism and signaling pathways.

Cellular Effects

This compound can modulate gene expression related to oxidative stress responses and apoptosis. By enhancing antioxidant defenses in certain cell types, it can improve cellular resilience against oxidative damage .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Udhayakala et al., 2013 | Corrosion Inhibition | Demonstrated high efficiency (up to 94.6%) of thiadiazole derivatives as corrosion inhibitors in acidic media. |

| Başoğlu et al., 2012 | Antimicrobial Activity | Identified moderate antibacterial effects against E. coli and S. aureus using MIC assays. |

| Matysiak et al., 2015 | Biological Activities | Highlighted diverse biological activities including anticancer and antimicrobial effects linked to the thiadiazole core structure. |

Wirkmechanismus

The mechanism of action of 3-(1,3,4-Thiadiazol-2-yloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole: A core structure shared with 3-(1,3,4-Thiadiazol-2-yloxy)aniline, known for its diverse biological activities.

2-Amino-1,3,4-thiadiazole: Similar in structure but with an amino group instead of an aniline moiety, used in various chemical syntheses.

4-(1,3,4-Thiadiazol-2-yloxy)aniline: Another isomer with different substitution patterns, leading to varied properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-(1,3,4-Thiadiazol-2-yloxy)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiadiazole moiety, which has been associated with various therapeutic properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₇N₃OS

- CAS Number : 1342452-85-0

- Molecular Weight : 195.22 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Candida albicans | 62.5 μg/mL |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines.

| Cell Line | IC50 (mmol/L) |

|---|---|

| MCF-7 (Breast Cancer) | 0.084 ± 0.020 |

| A549 (Lung Cancer) | 0.034 ± 0.008 |

The compound exhibited significant cytotoxicity against these cancer cells, suggesting that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Enzyme Inhibition : The thiadiazole ring may interact with key enzymes involved in microbial growth and cancer cell metabolism.

- Receptor Modulation : The compound may bind to specific receptors on cell membranes, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in combating drug-resistant pathogens and various cancers:

- Antimicrobial Resistance : A study focused on the synthesis of thiadiazole derivatives showed that they could effectively inhibit multidrug-resistant strains of bacteria .

- Cancer Treatment : Another investigation evaluated the anticancer properties of various thiadiazole derivatives against MCF-7 and A549 cell lines, revealing that modifications in the structure significantly impacted their cytotoxicity .

Eigenschaften

IUPAC Name |

3-(1,3,4-thiadiazol-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-2-1-3-7(4-6)12-8-11-10-5-13-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTIMCOMSQTOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.